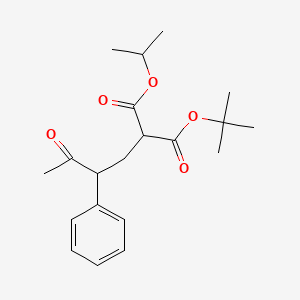
1-O-tert-butyl 3-O-propan-2-yl 2-(3-oxo-2-phenylbutyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under various reaction conditions and its ease of removal, making it a valuable tool in multi-step synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate typically involves the following steps:
Formation of the Boc-Protected Amine: The Boc group is introduced to the amine using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The esterification of the carboxylic acid with isopropyl alcohol is carried out under acidic conditions, often using a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate undergoes various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid in methanol.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Removal of the Boc group yields the free amine.
Oxidation: Oxidation of the phenyl ring or other functional groups.
Reduction: Reduction of carbonyl groups to alcohols.
Applications De Recherche Scientifique
Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate is used in various scientific research applications:
Chemistry: As a protecting group for amines in multi-step organic synthesis.
Biology: In the synthesis of peptides and other biologically active compounds.
Medicine: Potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine under basic conditions and can be removed under acidic conditions. This allows for selective reactions to occur at other functional groups without interference from the amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl 2-(tert-butoxycarbonyl)aminoacrylate: Another Boc-protected compound used in similar applications.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis.
Uniqueness
Isopropyl 2-(tert-butoxycarbonyl)-5-oxo-4-phenylhexanoate is unique due to its specific structure, which combines the Boc-protected amine with an ester and a phenyl group. This combination allows for versatile applications in organic synthesis and research .
Propriétés
Formule moléculaire |
C20H28O5 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-propan-2-yl 2-(3-oxo-2-phenylbutyl)propanedioate |
InChI |
InChI=1S/C20H28O5/c1-13(2)24-18(22)17(19(23)25-20(4,5)6)12-16(14(3)21)15-10-8-7-9-11-15/h7-11,13,16-17H,12H2,1-6H3 |
Clé InChI |
FUOASVXVONQYBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(CC(C1=CC=CC=C1)C(=O)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



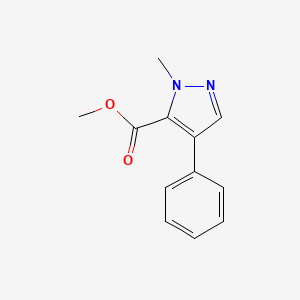
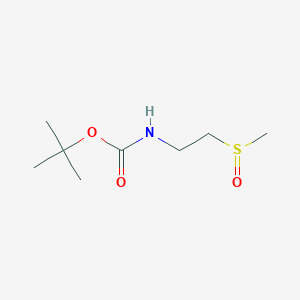
![2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13978092.png)
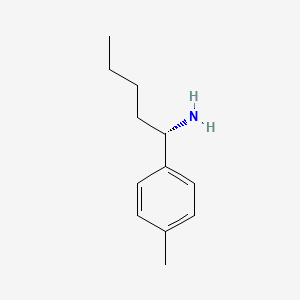
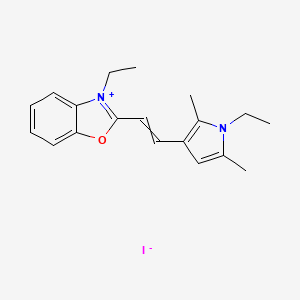
![{1-[2-(4-Methoxy-phenyl)-2-oxo-ethyl]-cyclopentyl}-acetic acid](/img/structure/B13978114.png)
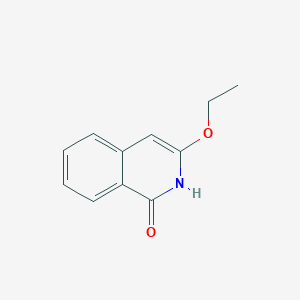
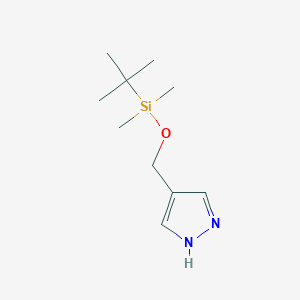
![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)
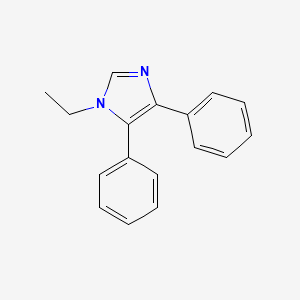
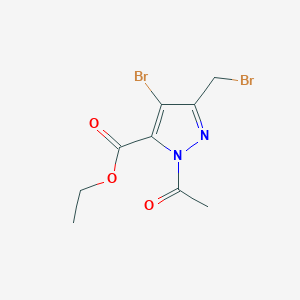
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)

